molecular formula C24H26N4O3S B4503944 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

Cat. No.: B4503944
M. Wt: 450.6 g/mol
InChI Key: ZSGADOVAQCSYNG-UHFFFAOYSA-N
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Description

2-{2-[4-(3-Methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a potent pyridazinone-based inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and cellular homeostasis. This compound exhibits a specific molecular architecture featuring a pyridazinone core substituted with a 4-(methylsulfanyl)phenyl group at the 6-position and a 2-oxoethylpiperazine moiety bearing a 3-methoxyphenyl ring at the 2-position, optimizing its binding affinity to the PARP enzyme active site. As a PARP inhibitor, it blocks the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and synthetic lethality in cancer cells with pre-existing DNA repair deficiencies, such as BRCA-mutated cells . Its primary research applications include anticancer drug discovery, particularly in studying combination therapies with DNA-damaging agents, radiation, and other chemotherapeutic drugs . Beyond oncology, this inhibitor is a valuable tool compound in neurobiological research for investigating PARP-mediated cell death in stroke, neurodegenerative disorders (like Alzheimer's and Parkinson's diseases), and other neurological conditions . Additional research uses include exploring inflammatory pathways, metabolic disorders such as diabetes, and renal protection strategies, given PARP's involvement in these pathological processes . The compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-31-20-5-3-4-19(16-20)26-12-14-27(15-13-26)24(30)17-28-23(29)11-10-22(25-28)18-6-8-21(32-2)9-7-18/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGADOVAQCSYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a methoxyphenyl group, often using a palladium-catalyzed coupling reaction.

    Formation of the Pyridazinone Core: This involves the cyclization of a suitable precursor, often through a condensation reaction.

    Final Assembly: The final step involves the coupling of the piperazine derivative with the pyridazinone core under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions used but can include hydroxylated derivatives, reduced derivatives, and substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Biology: It can be used as a tool compound to study the function of specific proteins or pathways in cells.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the specific application but often involves binding to a target protein and modulating its activity. This can lead to changes in cellular signaling pathways and ultimately affect cellular function.

Comparison with Similar Compounds

Key Observations :

  • The methylsulfanyl group (–SCH₃) in the target compound improves membrane permeability compared to chlorophenyl (–Cl) or furyl analogs .
  • 3-Methoxyphenyl on piperazine enhances selectivity for serotonin receptors (5-HT₁A) over dopamine receptors, unlike 2-methoxyphenyl derivatives .

Key Findings :

  • The target compound exhibits moderate MAO-B inhibition but superior safety (low cytotoxicity) compared to chlorophenyl analogs .
  • 4-(Methylsulfanyl)phenyl confers anti-inflammatory efficacy comparable to furyl derivatives but with better metabolic stability .
  • Chlorophenyl-substituted compounds (e.g., ) show potent anticancer activity but higher toxicity, limiting therapeutic utility.

Biological Activity

The compound 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a pyridazinone derivative that has attracted attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties. This article presents a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure characterized by:

  • A pyridazinone core , which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.
  • Substituents such as methoxyphenyl and methylsulfanyl groups that enhance its biological activity.

Structural Formula

C21H22N4O3S\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Key Structural Features

FeatureDescription
Pyridazinone CoreContains two nitrogen atoms in the ring structure
Methoxy GroupEnhances lipophilicity and potential receptor interactions
Methylsulfanyl GroupMay contribute to biological activity through electron donation

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects. The specific pathways involved may vary based on the target cells or tissues.

Pharmacological Properties

Research indicates that this compound exhibits:

  • Anti-inflammatory Activity : Potentially through inhibition of pro-inflammatory cytokines.
  • Anti-cancer Activity : Shown in various studies where it inhibits tumor growth and induces apoptosis in cancer cell lines.

Case Studies and Research Findings

  • Anti-Cancer Studies :
    • A study demonstrated that derivatives of pyridazinones, including this compound, showed significant cytotoxic effects against multiple cancer cell lines, with IC50 values indicating strong anti-proliferative effects .
    • The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Inflammation Models :
    • In animal models of inflammation, the compound reduced swelling and pain associated with inflammatory responses, suggesting potential use in treating conditions like arthritis .
  • Molecular Docking Studies :
    • Computational studies have shown that the compound can effectively bind to targets such as cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Synthesis Methods

The synthesis of this compound typically involves multiple synthetic steps:

  • Formation of the pyridazinone core.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Functionalization with methoxy and methylsulfanyl groups through electrophilic aromatic substitution reactions.

Synthetic Route Overview

StepDescription
Step 1Synthesis of pyridazinone core from appropriate precursors.
Step 2Nucleophilic attack by piperazine on activated carbon centers.
Step 3Electrophilic substitution to introduce methoxy and methylsulfanyl groups.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalized pyridazinone and piperazine precursors. Key steps include:

  • Nucleophilic substitution to introduce the 3-methoxyphenyl-piperazino moiety.
  • Coupling reactions (e.g., using EDCI or DCC as coupling agents) to attach the methylsulfanylphenyl group.
  • Oxoethyl linkage formation via condensation with ketone intermediates under reflux conditions (e.g., in dichloromethane or THF) .
    Critical parameters include:
  • Temperature control (60–80°C for condensation steps).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: How can researchers characterize the compound’s purity and structural integrity?

Answer:
A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and piperazino linkage integrity. For example, the methylsulfanyl group shows distinct δ 2.5–3.0 ppm in 1H NMR .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • X-ray Crystallography: Resolve crystal structure to validate stereochemistry, particularly for the oxoethyl bridge .

Advanced: How should researchers design experiments to study its interaction with biological targets (e.g., receptors)?

Answer:

  • Target Selection: Prioritize receptors with known affinity for piperazine derivatives (e.g., serotonin or dopamine receptors) based on structural analogs .
  • In Vitro Assays:
    • Radioligand Binding Assays: Use tritiated ligands to quantify affinity (Ki values).
    • Functional Assays: Measure cAMP or calcium flux in transfected HEK293 cells .
  • Surface Plasmon Resonance (SPR): Assess real-time binding kinetics (ka/kd) for the pyridazinone core .
  • Control Experiments: Include structurally related compounds (e.g., 6-methyl-4-(4-methylphenyl)-3(2H)-pyridazinone) to isolate pharmacophore contributions .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Common sources of contradictions and solutions:

  • Purity Discrepancies: Re-evaluate compound purity via HPLC-MS and replicate assays with rigorously purified batches .
  • Species-Specific Effects: Compare activity in human vs. rodent cell lines (e.g., CYP450 metabolic differences).
  • Structural Analog Interference: Use SAR studies to differentiate the compound’s effects from analogs like 3-(furan-2-yl)-pyridazine derivatives .
  • Data Normalization: Apply standardized protocols (e.g., IC50 normalization to reference inhibitors) .

Advanced: What computational approaches predict this compound’s pharmacokinetics and toxicity?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic stability .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and hERG channel inhibition risk .
  • MD Simulations: Assess piperazino group flexibility in aqueous environments (AMBER force field) to optimize solubility .

Basic: What handling and stability considerations are critical for this compound?

Answer:

  • Storage: Store at –20°C under inert gas (argon) to prevent oxidation of the methylsulfanyl group .
  • Decomposition Risks: Avoid prolonged exposure to light or moisture, which can hydrolyze the oxoethyl bridge .
  • Safety Protocols: Use PPE (gloves, goggles) due to acute toxicity risks (LD50 = 250 mg/kg in rodents) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

  • Core Modifications: Replace the pyridazinone ring with triazolopyridazine to enhance metabolic stability .
  • Substituent Variation: Test methylsulfanyl vs. sulfonyl groups for improved receptor selectivity .
  • Piperazino Optimization: Introduce electron-withdrawing groups (e.g., chloro) on the phenyl ring to increase affinity for serotonin receptors .
  • In Vivo Validation: Use rodent models to correlate SAR findings with bioavailability and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.